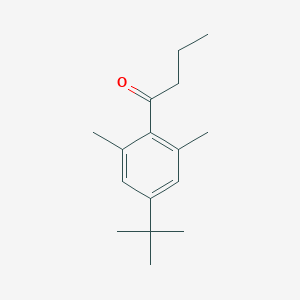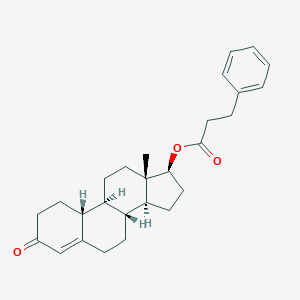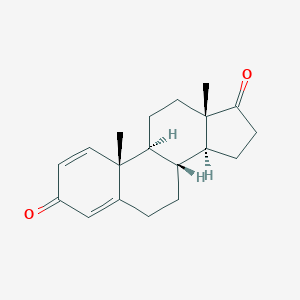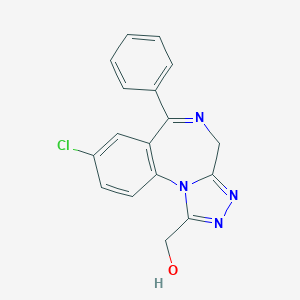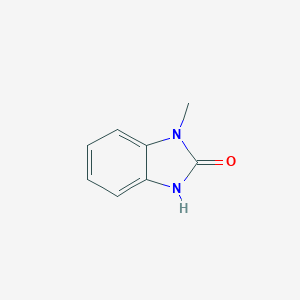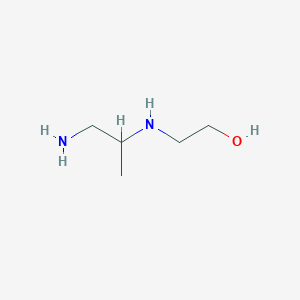
Hydroxyethylpropylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyethylpropylenediamine (HEPD) is a chemical compound that belongs to the family of polyamines. It is a colorless liquid with a molecular weight of 146.22 g/mol. HEPD is widely used in scientific research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of Hydroxyethylpropylenediamine is not fully understood. It is believed that Hydroxyethylpropylenediamine interacts with biological membranes and disrupts their structure and function. Hydroxyethylpropylenediamine has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It is also known to bind to DNA and RNA, which may affect their replication and transcription.
Biochemical And Physiological Effects
Hydroxyethylpropylenediamine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. Hydroxyethylpropylenediamine has also been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells. It has been suggested that Hydroxyethylpropylenediamine may have potential therapeutic applications in the treatment of cancer and infectious diseases.
Advantages And Limitations For Lab Experiments
Hydroxyethylpropylenediamine has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. Hydroxyethylpropylenediamine is also relatively non-toxic and has low environmental impact. However, Hydroxyethylpropylenediamine has some limitations for lab experiments. It is a reactive compound that can react with other chemicals in the lab, which may affect the experimental results. Hydroxyethylpropylenediamine also has a short half-life, which means that it may degrade quickly in biological systems.
Future Directions
Hydroxyethylpropylenediamine has many potential future directions in scientific research. It can be used as a building block for the synthesis of new polymers and biomaterials. Hydroxyethylpropylenediamine can also be used as a chelating agent for the removal of heavy metals from contaminated soil and water. Additionally, Hydroxyethylpropylenediamine has potential applications in the treatment of cancer and infectious diseases. Further research is needed to fully understand the mechanism of action of Hydroxyethylpropylenediamine and to explore its potential therapeutic applications.
Synthesis Methods
Hydroxyethylpropylenediamine is synthesized by the reaction of propylene oxide with ethylenediamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation. The yield of Hydroxyethylpropylenediamine depends on the reaction conditions, such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
Hydroxyethylpropylenediamine is widely used in scientific research as a reagent for the synthesis of polymers, surfactants, and other organic compounds. It is also used as a crosslinking agent for the preparation of hydrogels and other biomaterials. Hydroxyethylpropylenediamine has been studied extensively for its antifungal, antibacterial, and antiviral properties. It has also been used as a chelating agent for the removal of heavy metals from wastewater.
properties
CAS RN |
10138-74-6 |
|---|---|
Product Name |
Hydroxyethylpropylenediamine |
Molecular Formula |
C5H14N2O |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
2-(1-aminopropan-2-ylamino)ethanol |
InChI |
InChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
QLSQYTKEUVPIJA-UHFFFAOYSA-N |
SMILES |
CC(CN)NCCO |
Canonical SMILES |
CC(CN)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)
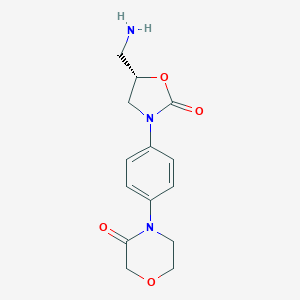

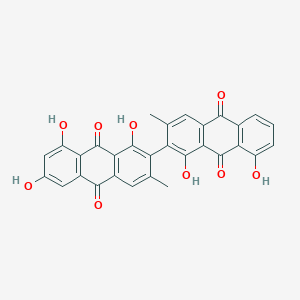
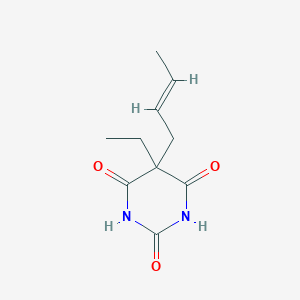
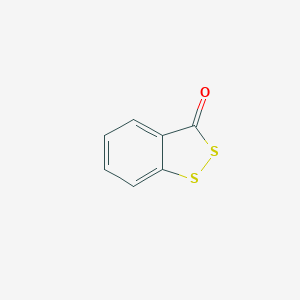
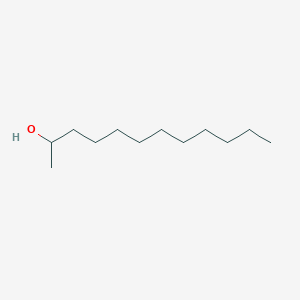
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
